Hydrogen-Bond Donor and Acceptor Inventory Contrasted with the 4-Des-hydroxy Analog
The target compound possesses four hydrogen-bond donors and three hydrogen-bond acceptors, whereas the 4-des-hydroxy analog (1H-imidazo[4,5-c]pyridine-2,6-dione) supplies only three H-bond donors and three acceptors . In fragment-based drug discovery, an additional donor can be decisive for engaging key protein backbone carbonyls or ordered water molecules, as evidenced by structure-activity relationship (SAR) trends in bromodomain and kinase inhibitor series where incremental donor count correlates with improved binding efficiency [1].
| Evidence Dimension | Number of hydrogen-bond donors |
|---|---|
| Target Compound Data | 4 H-bond donors |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine-2,6-dione: 3 H-bond donors |
| Quantified Difference | +1 H-bond donor (33% increase) |
| Conditions | Computed molecular property; no experimental binding data available for the comparator pair |
Why This Matters
An additional hydrogen-bond donor can be the difference between a non-binding fragment and a hit in fragment screens targeting polar active sites, directly impacting procurement decisions for library design.
- [1] Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. View Source
